molecular formula C23H17BrO5 B2522464 7-[(4-bromophenyl)methoxy]-3-(2-methoxyphenoxy)-4H-chromen-4-one CAS No. 848222-39-9

7-[(4-bromophenyl)methoxy]-3-(2-methoxyphenoxy)-4H-chromen-4-one

Cat. No.: B2522464
CAS No.: 848222-39-9
M. Wt: 453.288
InChI Key: GRIYZUNQXWHQTF-UHFFFAOYSA-N
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Description

7-[(4-Bromophenyl)methoxy]-3-(2-methoxyphenoxy)-4H-chromen-4-one is a synthetic chromen-4-one derivative characterized by two distinct substituents: a 4-bromobenzyloxy group at position 7 and a 2-methoxyphenoxy group at position 3. The bromine atom at the para position of the benzyloxy group enhances lipophilicity and may influence binding interactions in biological systems, while the 2-methoxyphenoxy substituent introduces steric and electronic effects that modulate reactivity .

Properties

IUPAC Name

7-[(4-bromophenyl)methoxy]-3-(2-methoxyphenoxy)chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17BrO5/c1-26-19-4-2-3-5-20(19)29-22-14-28-21-12-17(10-11-18(21)23(22)25)27-13-15-6-8-16(24)9-7-15/h2-12,14H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRIYZUNQXWHQTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OC2=COC3=C(C2=O)C=CC(=C3)OCC4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17BrO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[(4-bromophenyl)methoxy]-3-(2-methoxyphenoxy)-4H-chromen-4-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromophenol and 2-methoxyphenol.

    Formation of Intermediates: The intermediates are formed through a series of reactions, including etherification and condensation reactions.

    Final Product Formation: The final product is obtained by reacting the intermediates under specific conditions, such as the use of catalysts and solvents to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis techniques, including:

    Batch Reactors: Utilizing batch reactors to control reaction conditions and optimize yield.

    Continuous Flow Reactors: Employing continuous flow reactors for efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

7-[(4-bromophenyl)methoxy]-3-(2-methoxyphenoxy)-4H-chromen-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.

    Substitution: The bromophenyl group can undergo substitution reactions, where the bromine atom is replaced by other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reducing Agents: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Catalysts: Catalysts like palladium on carbon (Pd/C) are employed in hydrogenation reactions.

Major Products Formed

    Oxidation Products: Quinones and other oxidized derivatives.

    Reduction Products: Alcohols, amines, and other reduced forms.

    Substitution Products: Compounds with various functional groups replacing the bromine atom.

Scientific Research Applications

7-[(4-bromophenyl)methoxy]-3-(2-methoxyphenoxy)-4H-chromen-4-one has diverse applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-[(4-bromophenyl)methoxy]-3-(2-methoxyphenoxy)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.

    Modulating Receptors: Interacting with cellular receptors to influence signal transduction processes.

    Altering Gene Expression: Affecting the expression of genes related to cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their distinguishing features compared to the target compound:

Compound Name Substituents (Position) Key Structural Differences Biological/Physicochemical Implications Reference
Target Compound 7-(4-Bromobenzyloxy), 3-(2-methoxyphenoxy) High lipophilicity; potential enzyme inhibition
Methyl 4-[7-[(4-bromophenyl)methoxy]-4-oxochromen-3-yl]oxybenzoate (845665-87-4) 7-(4-Bromobenzyloxy), 3-(benzoate ester) Ester group at position 3 vs. methoxyphenoxy Altered solubility and metabolic stability
3-(4-Bromophenyl)-7-methoxy-2-(trifluoromethyl)-4H-chromen-4-one (105258-07-9) 3-(4-Bromophenyl), 7-methoxy, 2-CF₃ Trifluoromethyl at position 2; bromophenyl at C3 Enhanced metabolic resistance; electronic effects
7-[(4-Methoxybenzyl)oxy]-3-(2-methoxyphenyl)-4H-chromen-4-one (610751-95-6) 7-(4-Methoxybenzyloxy), 3-(2-methoxyphenyl) Methoxy instead of bromo at benzyloxy Reduced lipophilicity; altered π-π interactions
7-[(6-Chloro-1,3-benzodioxin-8-yl)methoxy]-3-(2-methoxyphenyl)-4H-chromen-4-one 7-(Chlorobenzodioxinyl), 3-(2-methoxyphenyl) Benzodioxin ring vs. bromophenyl Planarity changes; potential toxicity concerns
7-Hydroxy-3-(4-methoxyphenyl)-2-(trifluoromethyl)-4H-chromen-4-one 7-Hydroxy, 3-(4-methoxyphenyl), 2-CF₃ Hydroxy at C7; CF₃ at C2 Increased polarity; hydrogen-bonding capacity
Daidzein (7-Hydroxy-3-(4-hydroxyphenyl)-4H-chromen-4-one) 7-Hydroxy, 3-(4-hydroxyphenyl) Hydroxyl groups at C7 and C4' Antioxidant activity; high water solubility

Substituent Effects on Physicochemical Properties

  • Lipophilicity: The bromine atom in the target compound increases logP compared to non-halogenated analogs (e.g., 610751-95-6), favoring membrane permeability but reducing aqueous solubility .
  • Hydrogen Bonding : Compounds with hydroxyl groups (e.g., daidzein) exhibit stronger hydrogen-bonding capacity, enhancing interactions with enzymes like acetylcholinesterase (AChE) .

Biological Activity

The compound 7-[(4-bromophenyl)methoxy]-3-(2-methoxyphenoxy)-4H-chromen-4-one , a derivative of chromenone, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and related research findings.

Chemical Structure and Properties

The molecular structure of this compound can be described as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C18H17BrO4
  • Molecular Weight : 373.24 g/mol

The compound features a chromenone core substituted with methoxy and bromophenyl groups, which are critical for its biological activity.

Antioxidant Activity

Research indicates that compounds with chromenone structures often exhibit significant antioxidant properties. The presence of methoxy groups enhances the electron-donating ability of the molecule, contributing to its capacity to scavenge free radicals. Studies have shown that derivatives similar to this compound can effectively reduce oxidative stress in cellular models, thereby protecting against oxidative damage.

Tyrosinase Inhibition

One of the notable biological activities of this compound is its potential as a tyrosinase inhibitor . Tyrosinase is an enzyme crucial for melanin production, and its inhibition is sought after in cosmetic applications to reduce hyperpigmentation. Preliminary studies suggest that this compound may exhibit competitive inhibition against tyrosinase, with IC50 values comparable to established inhibitors like kojic acid.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Research indicates that similar chromenone derivatives possess significant antibacterial and antifungal properties. The mechanism involves disrupting microbial cell membranes and inhibiting essential enzymatic pathways, making it a candidate for further development as an antimicrobial agent.

Anti-inflammatory Effects

In vitro studies have demonstrated that this compound can modulate inflammatory responses by inhibiting the production of pro-inflammatory cytokines. This activity suggests potential therapeutic applications in treating inflammatory diseases.

The biological effects of this compound can be attributed to its interactions with various molecular targets:

  • Enzyme Inhibition : The compound likely binds to active sites on enzymes such as tyrosinase, altering their activity.
  • Receptor Modulation : It may interact with cellular receptors involved in signal transduction pathways.
  • Radical Scavenging : The methoxy groups enhance its ability to donate electrons, neutralizing reactive oxygen species (ROS).

Case Study 1: Tyrosinase Inhibition

A study conducted on structurally similar chromenone derivatives revealed that compounds with bromine substitutions exhibited enhanced inhibitory effects on tyrosinase. Specifically, derivatives showed IC50 values ranging from 5 to 15 µM, indicating potent activity compared to standard inhibitors like kojic acid (IC50 ~16 µM) .

Case Study 2: Antimicrobial Activity

In a comparative study of various chromenone derivatives, several compounds demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism was attributed to membrane disruption and interference with metabolic pathways .

Table: Summary of Biological Activities

Biological ActivityObserved EffectReference
AntioxidantHigh radical scavenging ability
Tyrosinase InhibitionIC50 ~10 µM (competitive)
AntimicrobialEffective against multiple strains
Anti-inflammatoryReduced cytokine levels

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